Cas no 486459-99-8 (Benzenebutanoic acid, -[[(1,1-dimethylethoxy)carbonyl]amino]-2-fluoro-4-(trifluoromethyl)-, (R)-)

Benzenebutanoic acid, -[[(1,1-dimethylethoxy)carbonyl]amino]-2-fluoro-4-(trifluoromethyl)-, (R)- structure
486459-99-8 structure
Nome del prodotto:Benzenebutanoic acid, -[[(1,1-dimethylethoxy)carbonyl]amino]-2-fluoro-4-(trifluoromethyl)-, (R)-
Numero CAS:486459-99-8
MF:C16H19F4NO4
MW:365.319978952408
CID:5946645
PubChem ID:20628239

Benzenebutanoic acid, -[[(1,1-dimethylethoxy)carbonyl]amino]-2-fluoro-4-(trifluoromethyl)-, (R)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzenebutanoic acid, -[[(1,1-dimethylethoxy)carbonyl]amino]-2-fluoro-4-(trifluoromethyl)-, (R)-
    • Benzenebutanoic acid, β-[[(1,1-dimethylethoxy)carbonyl]amino]-2-fluoro-4-(trifluoromethyl)-, (βR)-
    • DTXSID901119087
    • (3R)-3-[(1,1-Dimethylethoxycarbonyl)amino]-4-[2-fluoro-4-(trifluoromethyl)phenyl]-butanoic Acid
    • 486459-99-8
    • (betaR)-beta-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-fluoro-4-(trifluoromethyl)benzenebutanoic acid
    • SCHEMBL1509251
    • Benzenebutanoicacid,-[[(1,1-dimethylethoxy)carbonyl]amino]-2-fluoro-4-(trifluoromethyl)-,(R)-
    • (3R)-3-[(tert-Butoxycarbonyl)amino]-4-[2-fluoro-4-(trifluoromethyl)phenyl]-butanoic acid
    • Inchi: 1S/C16H19F4NO4/c1-15(2,3)25-14(24)21-11(8-13(22)23)6-9-4-5-10(7-12(9)17)16(18,19)20/h4-5,7,11H,6,8H2,1-3H3,(H,21,24)(H,22,23)/t11-/m1/s1
    • Chiave InChI: YZJNBXCYRXNTTQ-LLVKDONJSA-N
    • Sorrisi: C1(C[C@@H](NC(OC(C)(C)C)=O)CC(O)=O)=CC=C(C(F)(F)F)C=C1F

Proprietà calcolate

  • Massa esatta: 365.12502074g/mol
  • Massa monoisotopica: 365.12502074g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 25
  • Conta legami ruotabili: 7
  • Complessità: 476
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.4
  • Superficie polare topologica: 75.6Ų

Proprietà sperimentali

  • Densità: 1.291±0.06 g/cm3(Predicted)
  • Punto di ebollizione: 444.6±45.0 °C(Predicted)
  • pka: 4.33±0.10(Predicted)

Benzenebutanoic acid, -[[(1,1-dimethylethoxy)carbonyl]amino]-2-fluoro-4-(trifluoromethyl)-, (R)- Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
eNovation Chemicals LLC
D557413-1g
Benzenebutanoic acid, ß-[[(1,1-dimethylethoxy)carbonyl]amino]-2-fluoro-4-(trifluoromethyl)-, (ßR)-
486459-99-8 96%
1g
$760 2024-05-25
eNovation Chemicals LLC
D557413-5g
Benzenebutanoic acid, ß-[[(1,1-dimethylethoxy)carbonyl]amino]-2-fluoro-4-(trifluoromethyl)-, (ßR)-
486459-99-8 96%
5g
$3335 2025-02-19
eNovation Chemicals LLC
D557413-1g
Benzenebutanoic acid, ß-[[(1,1-dimethylethoxy)carbonyl]amino]-2-fluoro-4-(trifluoromethyl)-, (ßR)-
486459-99-8 96%
1g
$760 2025-02-21
eNovation Chemicals LLC
D557413-5g
Benzenebutanoic acid, ß-[[(1,1-dimethylethoxy)carbonyl]amino]-2-fluoro-4-(trifluoromethyl)-, (ßR)-
486459-99-8 96%
5g
$3335 2024-05-25
eNovation Chemicals LLC
D557413-5g
Benzenebutanoic acid, ß-[[(1,1-dimethylethoxy)carbonyl]amino]-2-fluoro-4-(trifluoromethyl)-, (ßR)-
486459-99-8 96%
5g
$3335 2025-02-21
eNovation Chemicals LLC
D557413-1g
Benzenebutanoic acid, ß-[[(1,1-dimethylethoxy)carbonyl]amino]-2-fluoro-4-(trifluoromethyl)-, (ßR)-
486459-99-8 96%
1g
$760 2025-02-19
Fornitori consigliati
Synrise Material Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Synrise Material Co. Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited